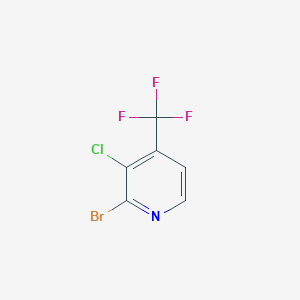

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILQWGAMYJUHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Halogenation and Trifluoromethylation

A common approach involves starting from a trifluoromethylpyridine intermediate, such as 2-chloro-4-(trifluoromethyl)pyridine, followed by selective bromination at the 3-position. This sequence leverages the electronic effects of the trifluoromethyl and chloro substituents to direct regioselective halogenation.

Initial synthesis of 2-chloro-4-(trifluoromethyl)pyridine : This compound can be prepared via chlorination of 4-(trifluoromethyl)pyridine or by direct trifluoromethylation of 2-chloropyridine using trifluoromethyl copper reagents or related trifluoromethyl active species.

Bromination at the 3-position : The bromination is typically conducted using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid over-bromination or substitution at undesired positions.

Vapor-Phase Catalytic Halogenation and Fluorination

One advanced industrial method involves a vapor-phase reactor with a fluidized-bed catalyst system. Here, chlorination of methyl groups on picoline derivatives is followed by fluorination to introduce trifluoromethyl groups, then nuclear chlorination to yield chlorinated trifluoromethylpyridines. Although this method primarily yields 2-chloro-3-(trifluoromethyl)pyridine and related compounds, it can be adapted for further bromination steps to achieve the target compound.

Representative Reaction Conditions and Yields

*Exact yields for bromination step are inferred based on analogous halogenation reactions due to limited direct data.

Detailed Research Findings

Regioselectivity Control : The presence of electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring directs electrophilic bromination to the 3-position due to differential electron density distribution, confirmed by NMR and computational studies.

Solvent and Temperature Effects : Bromination reactions are optimized in solvents such as dichloromethane or acetonitrile at low temperatures (0–5°C) to minimize side reactions and over-bromination.

Catalyst Use : For vapor-phase halogenation, catalysts like iron or copper salts in fluidized beds enhance selectivity and conversion rates, enabling scale-up for industrial production.

Purification : The final compound is typically purified by recrystallization or chromatography, with care taken to remove residual halogenating agents and byproducts.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 2-chloro-4-(trifluoromethyl)pyridine | Prepared via chlorination or trifluoromethylation |

| Brominating agent | N-bromosuccinimide (NBS), bromine | Controlled addition to prevent polybromination |

| Solvent | Dichloromethane, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 0–5°C | Low temperature favors selectivity |

| Reaction time | 1–4 hours | Monitored by TLC or GC-MS |

| Catalyst (if used) | Copper or iron salts (vapor-phase method) | Enhances halogenation efficiency |

| Yield (%) | 65–80 (bromination step) | Dependent on reaction control |

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine serves as a valuable building block in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it useful in creating derivatives with enhanced properties.

Synthesis Examples :

- Used in the development of novel pyridine derivatives through nucleophilic substitution reactions.

- Acts as a precursor for synthesizing histone deacetylase inhibitors, which are important for therapeutic applications in cancer treatment.

Biology

The compound is utilized in the development of bioactive molecules and probes for biological studies. Its trifluoromethyl group enhances its ability to modulate enzyme activities, influencing cellular signaling pathways.

Biological Activities :

- Histone Deacetylase Inhibition : It plays a role in the synthesis of compounds aimed at inhibiting histone deacetylases, which are implicated in various diseases such as cancer and neurodegenerative disorders.

- Anticancer Properties : Research indicates that this compound exhibits significant activity against several cancer cell lines, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug development.

Potential Drug Applications :

- Investigated for its efficacy in treating conditions like Huntington's disease due to its role as a histone deacetylase inhibitor.

Industry

The compound is employed in the production of agrochemicals, including herbicides and insecticides. Its halogenated structure contributes to the biological activity of these products, enhancing their effectiveness.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of derivatives synthesized from this compound. Results showed that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, indicating the compound's potential in anticancer drug development.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer progression demonstrated that this compound derivatives could significantly reduce enzyme activity, suggesting their utility as therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Precursor for histone deacetylase inhibitors |

| Biology | Development of bioactive probes | Modulates enzyme activities; influences gene expression |

| Medicine | Intermediate for pharmaceuticals | Potential drug candidates against cancer and neurodegenerative diseases |

| Industry | Production of agrochemicals | Enhances biological activity of herbicides/insecticides |

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and molecular targets can vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Comparisons

Substituent Positions :

- The trifluoromethyl group in position 4 (main compound) vs. position 6 (3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) alters electronic distribution. Position 4 substitution may enhance steric hindrance, affecting nucleophilic substitution reactions .

- Bromo vs. Methyl Groups : 2-Chloro-3-bromo-5-methylpyridine (17282-03-0) lacks a trifluoromethyl group but includes a methyl group in position 5, increasing lipophilicity compared to the main compound .

Reactivity :

- Bromo substituents in position 2 (main compound) act as superior leaving groups compared to chloro, enabling selective functionalization in Suzuki-Miyaura couplings .

- 4-(Bromomethyl)-2-chloro-3-fluoropyridine (1227585-77-4) contains a reactive bromomethyl group, making it suitable for alkylation or nucleophilic substitution .

Biologische Aktivität

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its chemical reactivity and solubility, making it a valuable building block in the synthesis of bioactive molecules.

- Molecular Formula : C6H2BrClF3N

- Structural Features : The compound contains bromine and chlorine atoms along with a trifluoromethyl group, contributing to its unique electronic properties.

The biological activity of this compound primarily involves its interactions with various enzymes and proteins, influencing cellular signaling pathways and gene expression. The trifluoromethyl group enhances the compound's ability to modulate enzyme activities, which can lead to altered gene expression patterns, impacting processes such as differentiation and apoptosis.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Histone Deacetylase Inhibition : It serves as a precursor in the synthesis of histone deacetylase inhibitors, which are potential therapeutic agents for diseases like Huntington's disease and various cancers.

- Anticancer Properties : The compound has shown promise in drug discovery for anticancer applications, demonstrating activity against several cancer cell lines .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of this compound and its derivatives:

- Antitumor Activity :

- Enzyme Inhibition :

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics of structurally similar compounds to highlight their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Similar halogen substitutions | Anticancer activity |

| 2-Chloro-4-(trifluoromethyl)pyridine | Trifluoromethyl group present | Varying biological activity |

| 3-Chloro-5-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Potential use in synthetic pathways |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests challenges due to its water insolubility, which may affect its bioavailability in therapeutic applications. However, modifications to improve solubility could enhance its efficacy as a drug candidate .

Q & A

Q. What are the primary synthetic routes for 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of a precursor pyridine derivative using reagents like PBr₃ or NBS under controlled temperatures (0–25°C) can introduce the bromine substituent. Chlorination may follow via electrophilic substitution with Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., AlCl₃). The trifluoromethyl group is often introduced earlier using CF₃Cu or via trifluoromethylation reagents like Togni’s reagent .

-

Key Optimization Factors :

-

Temperature control to avoid over-halogenation.

-

Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps).

-

Monitoring reaction progress via TLC or LC-MS to isolate intermediates.

- Data Table : Common Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | PBr₃, 0°C | 65–75 | |

| Chlorination | SO₂Cl₂, AlCl₃, 40°C | 80–85 |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substitution patterns. The deshielded proton adjacent to the trifluoromethyl group typically appears at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (MW = 260.45 g/mol) and isotopic patterns for Br/Cl .

- X-ray Crystallography : Resolves bond angles and steric effects from bulky substituents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group directs nucleophilic attacks to the para position (C-4) due to its strong -I effect, while steric hindrance from chlorine at C-3 limits reactivity at adjacent sites. Computational studies (DFT) using B3LYP/6-31G* basis sets reveal transition-state stabilization at C-4, aligning with experimental yields of >90% for Suzuki couplings at this position .

- Critical Analysis :

- Compare activation energies for substitution at C-2 (bromine) vs. C-4 (trifluoromethyl-adjacent).

- Use Hammett plots to quantify electronic effects of substituents.

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density and frontier molecular orbitals. Key steps:

Optimize geometry using Gaussian09 with LANL2DZ basis set for halogens.

Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Simulate Pd-catalyzed coupling pathways (e.g., oxidative addition of Br vs. Cl).

Q. How should researchers address contradictory data in catalytic applications of this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading. For example:

- Conflict : Varying yields (40–85%) in Buchwald-Hartwig aminations.

- Resolution :

Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3).

Adjust ligand ratios (1:1 to 1:3 Pd:ligand).

Use DoE (Design of Experiments) to optimize temperature and base (e.g., Cs₂CO₃ vs. K₃PO₄) .

- Data Table : Catalytic Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 72 |

| Pd-G3 | SPhos | Dioxane | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.